![molecular formula C14H16N2 B1212718 N-methyl-1,2,3,4-tetrahydroacridin-9-amine CAS No. 316-88-1](/img/structure/B1212718.png)
N-methyl-1,2,3,4-tetrahydroacridin-9-amine
Overview
Description
“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is a member of the class of acridines that is 1,2,3,4-tetrahydroacridine substituted by an amino group at position 9 . It is used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” involves the reaction of cyclohexanone and 2-aminobenzonitrile . The synthesis, cholinesterase inhibition, molecular modelling, and ADME properties of novel tacrine–neocryptolepine heterodimers are described .Molecular Structure Analysis
The molecular weight of “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is 198.27 . The InChI code is 1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) .Chemical Reactions Analysis
“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” shows a moderate inhibition of the Aβ1–42 self-aggregation .Physical And Chemical Properties Analysis
“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Scientific Research Applications
Alzheimer’s Disease Treatment
“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” has shown promise in the treatment of Alzheimer’s Disease (AD). Researchers have synthesized novel tetrahydroacridin hybrids with sulfur-inserted linkers as potential multitarget agents for AD . These compounds exhibit moderate to good inhibitory activities against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β), which are significant in the progression of AD. The optimal compound demonstrated potent dual AChE/GSK-3 β inhibition and a lack of toxicity to neuroblastoma cells at certain concentrations .
Organic-Inorganic Hybrid Materials
In the field of materials science, “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” can be utilized in the synthesis of organic-inorganic hybrid materials. These materials benefit from the synergistic interactions between organic and inorganic components, leading to a wide array of potential applications, including environmental pollutant removal, light-emitting properties, and as catalysts in various chemical reactions .
Synthesis of Heterocyclic Compounds
This compound is also instrumental in the synthesis of heterocyclic compounds. It serves as a key intermediate in the preparation of various heterocycles, which are crucial in pharmaceutical and medicinal chemistry due to their biological activities .
Molecular Docking Studies
“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” plays a role in molecular docking studies, which are essential in the field of computational biology and drug design. It helps in the simulation of molecular interactions and the prediction of binding affinities, which is critical for the development of new drugs .
Iodocyclization Reactions
In synthetic organic chemistry, this compound is used as a reagent in iodocyclization reactions. These reactions are important for the construction of complex molecular architectures, often found in natural products and pharmaceuticals .
Antitumor Activity
The derivatives of “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” have been explored for their antitumor activity. They have shown considerable efficacy against various cancer cell lines, making them potential candidates for anti-cancer drugs .
Triazole Synthesis
It is also used in the synthesis of 1,2,3-triazoles, which have significant biological applications. Triazole-modified compounds have displayed better antitumor activity and higher cytotoxicity towards certain cancer cell lines compared to control drugs .
Mechanism of Action
Target of Action
N-methyl-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a significant role in memory and cognition .
Mode of Action
Tacrine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, thereby inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Result of Action
The primary result of Tacrine’s action is the enhancement of cholinergic function . By increasing the concentration of acetylcholine at cholinergic synapses, Tacrine can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .
Safety and Hazards
“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is classified as dangerous. It has hazard statements H301, H311, H315, H319, H331, H335, H351 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXGPCSAPSCKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953564 | |
Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
CAS RN |
316-88-1 | |
Record name | NSC172174 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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